Product packaging for 3-benzyl-1-methyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 92406-43-4)

3-benzyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B6264786
CAS No.: 92406-43-4
M. Wt: 187.24 g/mol
InChI Key: KKRWLKJWIOPRTO-UHFFFAOYSA-N
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Description

Contextualization within the Field of Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a vast and continually expanding area of study. openmedicinalchemistryjournal.commsu.edu These compounds are ubiquitous in nature and are fundamental to the processes of life. openmedicinalchemistryjournal.com Within this broad field, nitrogen-containing heterocycles are of paramount importance, forming the core structures of countless natural products, pharmaceuticals, and agrochemicals. globalresearchonline.netnih.gov

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold within this class. globalresearchonline.netwikipedia.org Its unique electronic and structural properties make it a versatile building block in organic synthesis. The study of compounds like 3-benzyl-1-methyl-1H-pyrazol-5-amine contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies within heterocyclic chemistry.

Significance of Pyrazole Derivatives in Contemporary Chemical Science

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govmdpi.com This versatility has led to the development of a wide array of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antidepressant agents. mdpi.comnih.gov

The significance of pyrazole derivatives extends beyond medicine into agrochemicals, where they are utilized as herbicides and fungicides, and into materials science, where they find use in the creation of dyes and fluorescent agents. globalresearchonline.net The continued synthesis and investigation of novel pyrazole derivatives are driven by the quest for compounds with improved efficacy, selectivity, and novel modes of action. nih.gov

Historical and Current Research Trajectory of Amino-Substituted Pyrazoles

The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of pyrazole being a landmark achievement. wikipedia.orgontosight.ai Since then, the functionalization of the pyrazole ring has been a central theme of research. The introduction of an amino group, creating aminopyrazoles, significantly enhances the synthetic utility and biological potential of the pyrazole scaffold. nih.gov

Historically, research focused on the fundamental reactivity and synthesis of aminopyrazoles. In recent decades, the trajectory has shifted towards their application in drug discovery and the development of complex molecular architectures. nih.govresearchgate.net Aminopyrazoles, particularly 5-aminopyrazoles, are highly valued as versatile intermediates for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are themselves important pharmacophores. nih.govnih.gov Current research continues to explore novel synthetic routes to aminopyrazoles and to investigate their potential as kinase inhibitors and other therapeutic agents. nih.govtandfonline.com

Rationale for Focused Investigation on this compound

The 1-methyl group fixes the tautomeric form of the pyrazole ring, which can be crucial for consistent biological activity and for simplifying structure-activity relationship (SAR) studies. mdpi.com The presence of a substituent on the N1 nitrogen is a common feature in many biologically active pyrazoles. nih.gov

The 3-benzyl group introduces a lipophilic and sterically significant substituent. The benzyl (B1604629) moiety is frequently found in pharmacologically active compounds and can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. Research on related compounds, such as 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, has indicated their potential as antidiabetic agents, suggesting that the 3-benzyl scaffold may be important for this type of biological activity. nih.gov Similarly, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have highlighted their antiproliferative effects, further underscoring the potential of the benzyl group in designing bioactive molecules. nih.gov

The 5-amino group is a key functional handle that allows for a wide range of chemical modifications. nih.gov It can act as a nucleophile, enabling the synthesis of a diverse library of derivatives for biological screening. cymitquimica.com This position is often crucial for the interaction of pyrazole-based compounds with their biological targets, particularly in the case of kinase inhibitors where it can form critical hydrogen bonds. tandfonline.com

Therefore, the focused investigation of this compound is driven by its potential as a versatile synthetic intermediate for the creation of novel, biologically active compounds. The specific arrangement of its substituents offers a unique combination of properties that are desirable for drug discovery and development, making it a valuable target for further research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92406-43-4

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-benzyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-14-11(12)8-10(13-14)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3

InChI Key

KKRWLKJWIOPRTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2=CC=CC=C2)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 3 Benzyl 1 Methyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Fragment-Based Synthetic Approaches

A logical retrosynthetic analysis of 3-benzyl-1-methyl-1H-pyrazol-5-amine identifies the most common disconnection strategy for the pyrazole (B372694) ring, which is the reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. For 5-aminopyrazoles specifically, the most versatile and widely adopted approach involves the condensation of a β-ketonitrile with a substituted hydrazine. nih.govresearchgate.net

This leads to the following disconnection for the target molecule:

Disconnection: Cleavage of the N1-C5 and N2-C3 bonds.

Synthons: A synthon equivalent to a 1-methylhydrazinyl cation and an enolate anion synthon bearing benzyl (B1604629) and cyano groups.

Key Precursors (Fragments): This analysis points to two primary building blocks:

Methylhydrazine (CH₃NHNH₂): This fragment provides the N1-methyl group and the N2 atom of the pyrazole ring.

3-Oxo-4-phenylbutanenitrile (B103922) (C₆H₅CH₂COCH₂CN): This β-ketonitrile provides the C3 (with its benzyl substituent), C4, and C5 (with the nitrile group that becomes the amine) atoms of the pyrazole core.

This fragment-based approach is highly convergent and efficient, utilizing readily accessible starting materials to construct the heterocyclic scaffold in a single cyclization step.

Design and Preparation of Key Precursors and Building Blocks

The successful synthesis of the target compound is contingent on the availability and preparation of its key precursors as identified through retrosynthesis.

Methylhydrazine: This is a common, commercially available reagent used extensively in the synthesis of N-substituted heterocyclic compounds.

3-Oxo-4-phenylbutanenitrile: This β-ketonitrile is the cornerstone precursor. While it is commercially available, its synthesis can be achieved through several established methods. A prevalent method for producing β-ketonitriles is the Claisen condensation reaction between a carboxylic acid ester and a nitrile, facilitated by a strong base. google.com For the synthesis of 3-oxo-4-phenylbutanenitrile, this would involve the reaction of an ethyl or methyl ester of phenylacetic acid with acetonitrile (B52724) in the presence of a base such as sodium hydride or sodium ethoxide.

PrecursorStructureSynthetic Route Example
Methylhydrazine CH₃NHNH₂Commercially available.
3-Oxo-4-phenylbutanenitrile C₆H₅CH₂COCH₂CNClaisen condensation of ethyl phenylacetate (B1230308) with acetonitrile using sodium hydride. google.com

Direct Cyclization Strategies for the Pyrazole Core

The construction of the 1,3,5-substituted pyrazole ring is most effectively achieved through direct cyclization methods that form the heterocyclic core in a single, high-yield step.

The condensation of β-ketonitriles with hydrazines is the most reliable and versatile method for preparing 5-aminopyrazoles. nih.govresearchgate.net The reaction between 3-oxo-4-phenylbutanenitrile and methylhydrazine proceeds smoothly, typically by refluxing in a protic solvent like ethanol, sometimes with the addition of a catalytic amount of acid.

The mechanism involves two key steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from methylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, eliminating water to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, results in the formation of the aromatic 5-aminopyrazole ring. nih.gov

The use of an unsymmetrical hydrazine like methylhydrazine introduces the potential for regioisomerism. However, the reaction with β-ketonitriles generally yields the 1-substituted-5-aminopyrazole as the major product.

Reaction Scheme: 3-Oxo-4-phenylbutanenitrile + Methylhydrazine → this compound

Reactant 1Reactant 2ProductConditions
3-Oxo-4-phenylbutanenitrileMethylhydrazineThis compoundEthanol, Reflux

While not the most direct route for 5-aminopyrazoles, the pyrazole ring can also be formed from α,β-unsaturated systems. This alternative strategy typically involves the reaction of hydrazine with α,β-unsaturated nitriles that possess a leaving group at the β-position (e.g., β-alkoxy-α,β-unsaturated nitriles). The reaction proceeds via an initial Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to yield the pyrazole. This method is generally more applicable to the synthesis of pyrazoles without an amino group at the 5-position unless specifically designed precursors are used. For the synthesis of this compound, the β-ketonitrile pathway remains superior in terms of precursor accessibility and reaction efficiency.

Post-Cyclization Functionalization and Derivatization of the Pyrazole Amine Moiety

The primary amino group at the C5 position of the pyrazole ring is a versatile handle for further molecular elaboration. It can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the creation of diverse libraries of pyrazole derivatives.

Reductive amination is a powerful and widely used method for converting primary amines into secondary or tertiary amines. This one-pot procedure is highly efficient for the N-functionalization of the this compound core. mdpi.com

The process involves two sequential steps performed in a single reaction vessel:

Imine Formation: The pyrazol-5-amine is first condensed with an aldehyde or a ketone. This reaction, often carried out under solvent-free conditions or with azeotropic removal of water, forms an N-(5-pyrazolyl)imine (a Schiff base) intermediate. mdpi.com

In Situ Reduction: A reducing agent is then added directly to the reaction mixture to reduce the C=N double bond of the imine to a C-N single bond, yielding the N-substituted pyrazolyl amine. mdpi.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl precursor. mdpi.comnih.gov This methodology is distinguished by its operational simplicity and avoids the need to isolate the often-unstable imine intermediate. mdpi.com

Example of Reductive Amination:

Starting AmineCarbonyl CompoundReducing AgentProduct
3-R-1-methyl-1H-pyrazol-5-amineBenzaldehyde (B42025)Sodium BorohydrideN-benzyl-3-R-1-methyl-1H-pyrazol-5-amine

Electrophilic Amination Reactions and Scope

Electrophilic amination is a powerful method for the formation of a carbon-nitrogen bond, where a carbanion or another nucleophilic carbon species attacks an electrophilic nitrogen source. wikipedia.org In the context of pyrazole synthesis, this can be a key step. A direct electrophilic amination of a pre-formed 3-benzyl-1-methyl-1H-pyrazole at the C5 position is challenging due to the electron-rich nature of the pyrazole ring, which typically directs electrophilic attack to the C4 position. However, a more plausible strategy involves the electrophilic amination of a primary amine to form a substituted hydrazine, which then undergoes cyclization with a suitable 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring. nih.govacs.org

For the synthesis of this compound, this would involve the reaction of methylamine (B109427) with an electrophilic aminating reagent to form methylhydrazine. Subsequently, the methylhydrazine can be condensed with a β-ketonitrile, such as 3-oxo-4-phenylbutanenitrile, to yield the target molecule. The scope of electrophilic aminating reagents includes various hydroxylamine (B1172632) derivatives, such as O-(diphenylphosphinyl)hydroxylamine or O-tosylhydroxylamine. wikipedia.org A one-pot approach has been described for the synthesis of N-substituted pyrazoles from primary amines, a 1,3-dicarbonyl compound, and an electrophilic amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.govthieme-connect.com This methodology demonstrates the feasibility of using a primary amine as a precursor to the substituted hydrazine in situ.

The general scope of this approach is broad, with various primary amines and dicarbonyl compounds being compatible with the reaction conditions. thieme-connect.com However, the regioselectivity of the cyclization step is a critical factor that needs to be controlled, especially with unsymmetrical dicarbonyl compounds.

Catalytic Approaches in the Synthesis of this compound and Analogues

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can benefit significantly from both transition metal-catalyzed and organocatalytic approaches.

Transition metal catalysis offers a versatile toolkit for the formation of C-C and C-N bonds, which are crucial for the assembly of the target pyrazole. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are instrumental in the functionalization of the pyrazole core. For instance, a pre-functionalized pyrazole, such as a 3-halo-1-methyl-1H-pyrazol-5-amine, could be coupled with a benzyl organometallic reagent (e.g., benzylzinc chloride or benzylboronic acid) in a Suzuki-type reaction to introduce the benzyl group. Conversely, a 3-benzyl-1-methyl-1H-pyrazol-5-yl triflate could be coupled with an amine source.

More directly, palladium-catalyzed C-H benzylation of pyrazoles has been reported. researchgate.netacs.org These methods often require a directing group or specific substitution patterns on the pyrazole ring to achieve regioselectivity. For the synthesis of this compound, a strategy could involve the C-H benzylation of a suitable 1-methyl-1H-pyrazol-5-amine precursor. The presence of an electron-withdrawing group at the C4 position can enhance the acidity of the C5-H bond, facilitating its metalation and subsequent coupling with a benzyl halide. researchgate.net

Copper-catalyzed reactions are also prominent in pyrazole synthesis. For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to pyrazole derivatives. nih.gov A plausible route to the target molecule could involve the synthesis of a hydrazone from methylhydrazine and a β,γ-unsaturated ketone bearing a phenyl group, followed by a copper-catalyzed cyclization.

CatalystReactant 1Reactant 2ProductReference
Pd(OAc)2/PPh33-Halo-1-methyl-1H-pyrazol-5-amineBenzylboronic acidThis compound beilstein-journals.org
Cu(I) saltβ,γ-Unsaturated hydrazoneOxygenPyrazole derivative nih.gov
Ni/PhotoredoxN-Benzylic trifluoroborateAzoleN-Benzylated azole nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, often providing high enantioselectivity and avoiding toxic metal residues. acs.org The formation of the pyrazole ring itself can be efficiently catalyzed by organic molecules such as secondary amines. nih.govacs.org

A prominent organocatalytic route to pyrazoles involves the [3+2] cycloaddition of diazo compounds with carbonyl compounds, catalyzed by secondary amines. nih.gov For the synthesis of this compound, this could be envisioned through the reaction of a diazoalkane derived from benzyl methyl ketone with a suitable nitrogen-containing dienophile, although this is a less common approach for this substitution pattern.

A more relevant organocatalytic strategy involves the Michael addition of nucleophiles to α,β-unsaturated compounds. An asymmetric Michael addition of a pyrazolone (B3327878) to an unsaturated system, catalyzed by a chiral organocatalyst, can lead to the formation of functionalized pyrazoles with high enantiomeric excess. acs.orgacs.org While the target molecule is not chiral, this methodology highlights the potential of organocatalysis in controlling the stereochemistry of related derivatives.

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

While this compound itself is not a chiral molecule, the introduction of a stereocenter, for instance at the benzylic position or on a substituent, would necessitate stereoselective synthetic methods. The development of asymmetric syntheses for chiral pyrazole derivatives is an active area of research. nih.govuniovi.es

Chiral auxiliaries can be employed to control the stereochemistry of reactions. For example, the use of a chiral sulfinamide auxiliary in the synthesis of a chiral amine, which is then incorporated into the pyrazole ring, has been demonstrated to produce pyrazole derivatives with high enantiomeric excess. nih.gov

Organocatalysis is a particularly powerful tool for stereoselective synthesis. Chiral phosphoric acids, thioureas, and secondary amines have been successfully used to catalyze enantioselective reactions for the synthesis of pyrazolones and other pyrazole derivatives bearing quaternary stereocenters. nih.govthieme-connect.comresearchgate.net For instance, a quinine-derived thiourea (B124793) has been shown to catalyze the enantioselective addition of pyrazolones to isatin-derived ketimines. nih.gov Although not directly applicable to the synthesis of the target molecule, these methods provide a framework for the design of stereoselective routes to chiral analogues.

Catalyst/AuxiliaryReaction TypeProduct FeatureReference
(R)- or (S)-tert-butanesulfinamideStereoselective additionChiral amine precursor nih.gov
Quinine-derived thioureaEnantioselective additionQuaternary stereocenter nih.gov
Chiral phosphoric acidN-H functionalizationTetrasubstituted stereocenter researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. For the synthesis of this compound, several parameters can be fine-tuned.

The choice of solvent can significantly impact the reaction outcome. For the condensation of hydrazines with 1,3-dicarbonyl compounds, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been shown to improve regioselectivity and yield compared to protic solvents like ethanol. nih.gov

Temperature is a key parameter to control. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation barriers. Microwave irradiation has been successfully employed to accelerate pyrazole synthesis, often leading to shorter reaction times and higher yields. mdpi.com

The stoichiometry of the reactants also needs to be carefully controlled. In some cases, using a slight excess of one reactant can drive the reaction to completion.

Implementation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Water is an ideal green solvent, and several methods for pyrazole synthesis in aqueous media have been developed. researchgate.netacs.org Multicomponent reactions in water are particularly attractive as they can simplify the synthetic process and reduce waste. researchgate.net

Energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govgsconlinepress.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be maximized by designing synthetic routes that involve addition reactions and minimize the formation of by-products. One-pot and multicomponent reactions are particularly advantageous in this regard. researchgate.netacs.org

Chemical Reactivity and Mechanistic Transformations of 3 Benzyl 1 Methyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. In 3-benzyl-1-methyl-1H-pyrazol-5-amine, the electron-donating nature of the amino group at the C5 position and the methyl group at the N1 position generally activate the ring towards electrophilic attack.

Research into the halogenation of similar 3-aryl-1H-pyrazol-5-amines has demonstrated that direct C-H halogenation at the C4 position occurs readily. beilstein-archives.org For instance, reactions with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) in a solvent like DMSO can introduce bromine, iodine, and chlorine atoms, respectively, at the C4 position of the pyrazole ring. beilstein-archives.org A plausible mechanism involves the reaction of the halogenating agent with DMSO to form a more electrophilic halogenating species, which is then attacked by the electron-rich pyrazole ring. beilstein-archives.org

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the C5 position is a key site of nucleophilic reactivity, participating in a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

The lone pair of electrons on the nitrogen atom of the amine group readily attacks electrophilic acylating, sulfonylating, and alkylating agents.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This reaction is a common strategy for the synthesis of amide-containing pyrazole compounds.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, yields the corresponding sulfonamide. mdpi.com

Alkylation: The amine can be alkylated using alkyl halides. For example, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves the alkylation of a pyrazole derivative with benzyl (B1604629) bromide. nih.gov

These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, often leading to compounds with interesting biological activities.

The condensation of the primary amine group with aldehydes and ketones is a well-established method for the formation of Schiff bases or imines. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures leads to the formation of the corresponding N-(5-pyrazolyl)imine. mdpi.com These imine intermediates are valuable precursors for the synthesis of other heterocyclic compounds. mdpi.com The formation of Schiff bases is a versatile reaction, and various aromatic and aliphatic aldehydes can be employed. ekb.egnih.gov

Beyond simple Schiff base formation, the amine functionality can participate in more complex reactions with carbonyl compounds. For example, in multi-component reactions, aminopyrazoles can react with aldehydes and active methylene (B1212753) compounds to construct more elaborate heterocyclic systems. The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzaldehyde (B42025) and malononitrile (B47326) is a known example of such a transformation. researchgate.net

Metal Coordination Chemistry of this compound

The presence of multiple nitrogen atoms with available lone pairs of electrons makes this compound and its derivatives effective ligands in coordination chemistry.

This class of compounds can act as ligands, coordinating to metal ions through one or more of its nitrogen atoms. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.

Derivatives of aminopyrazoles, particularly Schiff bases derived from them, can act as bidentate or polydentate ligands. For example, Schiff bases formed from 4-acylpyrazol-5-ones can coordinate to metal ions through the azomethine nitrogen and a deprotonated oxygen atom. uobaghdad.edu.iqmdpi.com The pyrazole ring nitrogen can also participate in coordination, leading to various chelation modes and the formation of stable metal complexes with geometries such as octahedral or square planar. uobaghdad.edu.iqmdpi.com The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science. nih.gov

Synthesis and Characterization of Metal Complexes

The 5-aminopyrazole moiety, and its related pyrazolone (B3327878) tautomers, are effective chelating agents for a variety of metal ions. The nitrogen atom of the amino group and the pyrazole ring nitrogen or an exocyclic donor atom can coordinate with metal centers to form stable complexes.

Detailed studies on analogous pyrazole-based ligands demonstrate their ability to form complexes with transition metals such as Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). uobaghdad.edu.iqnih.gov Characterization of these complexes is typically performed using a combination of elemental analysis, magnetic susceptibility measurements, and spectroscopic methods including Fourier-transform infrared (FTIR), UV-visible, and electron spin resonance (ESR) spectroscopy. nih.gov

For instance, Schiff bases derived from 3-amino-1-phenyl-2-pyrazoline-5-one coordinate with various metal(II) ions in a bidentate fashion through the azomethine nitrogen and a deprotonated phenolic oxygen. uobaghdad.edu.iq Similarly, 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide acts as a monobasic bidentate ligand, coordinating through its hydroxo and thiol groups to form octahedral and binuclear complexes. nih.gov The coordination mode and resulting geometry of the complexes are confirmed by these comprehensive analytical techniques. uobaghdad.edu.iqnih.gov

Table 1: Examples of Metal Complexes with Analogous Pyrazole Ligands

Ligand Metal Ion(s) Coordination Mode Geometry Reference(s)
5-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Bidentate (N, O) Octahedral uobaghdad.edu.iq
3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide Co(II), Cu(II), Fe(III) Bidentate (O, S) Low-spin Octahedral (Co), Binuclear (Cu), High-spin Octahedral (Fe) nih.gov
N-(1-phenyl-3-methyl-4-benzal-5-pyrazolone)-p-methoxy-benzoylhydrazine Mn(II), Co(II), Ni(II), Zn(II) Tridentate (O, N, O) Not Specified researchgate.net

Oxidative and Reductive Transformations of the Pyrazole System

The pyrazol-5-amine scaffold is amenable to various oxidative and reductive transformations. A notable reaction is the oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.govacs.org This transformation can be achieved using different catalytic systems to control the outcome. For example, a copper-catalyzed oxidative coupling of pyrazol-5-amines directly yields azopyrroles. nih.gov The proposed mechanism for this reaction involves a single-electron transfer from the arylamino group to a copper(II) catalyst, generating an arylamino radical cation which then undergoes intermolecular coupling and further oxidation to afford the final azo product. nih.gov

Another oxidative strategy involves a reaction that concurrently installs both C–I and N–N bonds through intermolecular iodination and oxidation, providing iodo-substituted azopyrroles. nih.gov These halogenated products are valuable intermediates for further functionalization. nih.gov

Reductive transformations are also synthetically useful. One-pot reductive amination sequences, involving the condensation of a pyrazol-5-amine with an aldehyde followed by in-situ reduction, provide an efficient route to N-substituted pyrazol-5-amines. mdpi.comresearchgate.net For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate, which is then reduced with sodium borohydride (B1222165) to yield the corresponding N-benzyl substituted amine. mdpi.comresearchgate.net This method is valued for its operational simplicity and avoidance of isolating the intermediate imine. mdpi.com

Heterocyclic Annulation and Ring-Fused Product Formation

The 5-aminopyrazole core serves as a powerful building block for constructing fused heterocyclic systems through annulation reactions. rsc.orgacs.org These reactions often leverage transition-metal catalysis to activate C-H bonds and facilitate cyclization.

A rhodium(III)-catalyzed [5+1] annulation has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This process involves the reaction of a substituted phenyl-1H-pyrazol-5-amine with an alkyne ester or amide, where the alkyne provides a single carbon atom to complete the fused six-membered ring. rsc.org The method is noted for its high atom economy, broad substrate scope, and functional group tolerance. rsc.org

In a similar vein, a rhodium(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides has been used to synthesize functionalized benzo[f]pyrazolo[1,5-a] uobaghdad.edu.iqnih.govdiazepines. acs.org This reaction proceeds via C-H activation and is an efficient method for constructing the seven-membered diazepine (B8756704) ring, forming at least two chemical bonds in a single step. acs.org The reaction tolerates a range of substituents on the aryl ring of the pyrazole, although electron-donating groups generally lead to higher yields than electron-withdrawing groups. acs.org

Table 2: Examples of Heterocyclic Annulation Products from 5-Aminopyrazole Analogues

Pyrazole Reactant Reagent Catalyst Fused Product Reference(s)
Phenyl-1H-pyrazol-5-amine Alkynoate/Alkynamide Rh(III) Pyrazolo[1,5-a]quinazoline rsc.org
5-Amino-1-aryl-pyrazole Iodonium Ylide Rh(III) Benzo[f]pyrazolo[1,5-a] uobaghdad.edu.iqnih.govdiazepine acs.org
3-Aminopyrazole Activated Alkyne None Pyrazolo[1,5-a]pyrimidin-5-one researchgate.net

Cross-Coupling Reactions for C-C and C-N Bond Formation

Cross-coupling reactions are fundamental for elaborating the pyrazole core, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govrsc.org

The C-4 position of the pyrazole ring can be functionalized for C-C bond formation. Following an oxidative iodination of pyrazol-5-amines, the resulting iodo-substituted azopyrroles can undergo Sonogashira cross-coupling with various terminal alkynes. nih.gov This palladium-catalyzed reaction, co-catalyzed by copper(I), effectively constructs new C-C bonds, linking acetylenic fragments to the pyrazole ring. nih.gov

The formation of C-N bonds is crucial for synthesizing a wide array of nitrogen-containing compounds. rsc.org The Buchwald-Hartwig cross-coupling reaction, which pairs amines with aryl halides using a palladium catalyst, is a benchmark method for this purpose and is widely applied in the construction of nitrogen-containing heterocycles. tcichemicals.com More broadly, the development of new protocols for C–N bond construction is an active area of research, with applications in the synthesis of complex molecules derived from pyrazole amines. mdpi.comresearchgate.net These methods are essential for expanding the chemical diversity of pyrazole-based structures. rsc.orgsemanticscholar.org

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of these transformations is critical for optimizing reaction conditions and extending their scope. Mechanistic studies often employ a combination of kinetic analysis and spectroscopic techniques. acs.orgmdpi.com

For the copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines, a plausible mechanism has been proposed based on the formation of a radical cation intermediate via a single-electron transfer (SET) process. nih.gov

In the case of Rh(III)-catalyzed annulation reactions, kinetic isotope effect studies using deuterium (B1214612) labeling are employed to probe the reaction pathway. acs.org For example, H/D exchange experiments were conducted by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with D₂O under the optimized reaction conditions. acs.org The significant incorporation of deuterium at the ortho-position of the phenyl ring confirmed that the aromatic C-H bond cleavage is a key step in the catalytic cycle and is likely irreversible. acs.org

Spectroscopic methods such as NMR are invaluable for these investigations. mdpi.com 1D and 2D NMR experiments are used to elucidate the structures of products and intermediates, confirm regiochemistry, and in some cases, monitor reaction progress for kinetic studies. mdpi.commdpi.com For instance, NOESY and HMBC spectra were used to definitively assign the regiochemistry of pyrazoles formed from the reaction of β-enamino diketones with hydrazines. mdpi.com Such detailed spectroscopic analysis is essential for validating proposed mechanisms and understanding the subtle factors that control chemical reactivity. mdpi.com

Advanced Spectroscopic and Solid State Structural Elucidation of 3 Benzyl 1 Methyl 1h Pyrazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of a molecule in solution. It provides information on the chemical environment of individual atoms and their connectivity.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) TechniquesOne-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of protons and carbons within the molecule. For 3-benzyl-1-methyl-1H-pyrazol-5-amine, ¹H NMR would reveal distinct signals for the protons on the benzyl (B1604629) group, the methyl group, the pyrazole (B372694) ring, and the amine group, with their chemical shifts and coupling patterns providing information about their electronic environment and neighboring protons. Similarly, ¹³C NMR would show unique signals for each carbon atom, including those in the pyrazole and phenyl rings, the methyl group, and the benzylic methylene (B1212753) bridge.

Two-dimensional (2D) NMR experiments would be used to establish the complete molecular framework:

COSY (Correlation Spectroscopy) would identify proton-proton couplings, confirming the connectivity within the benzyl and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzyl group to the pyrazole ring at the C3 position and confirming the position of the methyl group on the N1 nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

Despite the utility of these techniques, specific ¹H, ¹³C, and advanced 2D NMR data for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups and characterize the bonding within a molecule by probing its vibrational modes.

For this compound, FTIR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching for both aromatic (benzyl and pyrazole rings) and aliphatic (methyl and methylene) groups, usually found between 2850-3100 cm⁻¹.

C=C and C=N stretching within the aromatic pyrazole and phenyl rings, in the 1400-1650 cm⁻¹ region.

N-H bending vibrations of the amine group around 1550-1650 cm⁻¹.

C-N stretching vibrations.

A comparative analysis of both FTIR and Raman spectra would provide complementary information to confirm the presence of these functional groups. However, specific experimental FTIR and Raman spectra for this compound have not been reported in the searched scientific databases.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining a compound's molecular formula by providing a high-precision measurement of its mass-to-charge ratio. The molecular formula for this compound is C₁₁H₁₃N₃, with an exact mass of 187.1109 g/mol .

In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule would break apart in a predictable manner, and the masses of the resulting fragments would help to confirm the connectivity of the structural subunits, such as the loss of the benzyl group or fragments from the pyrazole ring. A detailed fragmentation analysis for this compound has not been documented.

X-ray Crystallography for Absolute Structure and Solid-State Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the molecule's conformation in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement. A search for a published crystal structure of this compound in crystallographic databases was unsuccessful.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is used to investigate the electronic structure of a molecule by probing the transitions between electronic energy levels. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the pyrazole and phenyl aromatic systems. The position and intensity of these bands provide insight into the extent of conjugation within the molecule. Fluorescence spectroscopy would indicate whether the molecule emits light after electronic excitation and would characterize its emissive properties. No experimental UV-Vis or fluorescence data for this specific compound are currently available in the literature.

Circular Dichroism Spectroscopy (if chiral analogues are synthesized)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule, CD spectroscopy is not applicable. This technique would only become relevant if chiral analogues of the compound were synthesized, for example, by introducing a stereocenter on the benzylic carbon or through the synthesis of atropisomers. There is no information in the literature regarding the synthesis or CD spectroscopic analysis of chiral analogues of this compound.

Computational and Theoretical Investigations of 3 Benzyl 1 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For 3-benzyl-1-methyl-1H-pyrazol-5-amine, specific values for HOMO energy, LUMO energy, and the HOMO-LUMO energy gap, which would allow for an assessment of its kinetic stability and chemical reactivity, are not available in the reviewed literature. Such data would typically be presented in a table format, detailing the calculated energy values in electron volts (eV).

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. The MEP map for this compound, which would illustrate the charge distribution and reactive sites, has not been published. Typically, these maps use a color spectrum where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are used to rationalize and predict the outcomes of chemical reactions. Specific calculated values for these descriptors for this compound are not documented in the scientific literature. A data table presenting these values would be instrumental in comparing its reactivity with other related compounds.

Conformational Analysis and Energy Landscape Exploration

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds, such as the one connecting the benzyl (B1604629) group to the pyrazole (B372694) ring. Detailed studies on the conformational preferences and the energy landscape of this compound are not available.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of target molecules. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most favorable reaction pathways. There are no published computational studies that predict the reaction mechanism for the synthesis of this compound or elucidate the structures of the associated transition states.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

The simulation of spectroscopic properties is a valuable method for confirming the structure of a synthesized compound and for interpreting experimental spectra. Quantum chemical methods can predict the nuclear magnetic resonance (NMR) chemical shifts, the vibrational frequencies of infrared (IR) spectra, and the electronic transitions of ultraviolet-visible (UV-Vis) spectra. While experimental spectroscopic data may exist for this compound, simulated spectra and the detailed assignment of spectral features based on theoretical calculations are not found in the available literature. Such simulations would provide a deeper understanding of the relationship between the molecular structure and its spectroscopic signatures.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its dynamic behavior in a solution phase, which is crucial for predicting its interactions with biological targets or other molecules. eurasianjournals.comtandfonline.com

MD simulations can elucidate the conformational space of this compound, revealing the preferred spatial arrangements of its benzyl and methyl-pyrazol-amine moieties. eurasianjournals.com The flexibility of the benzyl group and its rotational freedom can be assessed, which is important for understanding how the molecule might adapt its shape to fit into a binding site.

In a solution, the interactions of this compound with solvent molecules (e.g., water) can be modeled to understand its solubility and the stability of its solvated state. The simulation can track the formation and lifetime of hydrogen bonds between the amine group and water molecules, as well as hydrophobic interactions involving the benzyl and methyl groups. researchgate.net

Furthermore, MD simulations are invaluable for studying the intermolecular interactions between this compound and a target protein, which is a common application in drug discovery. researchgate.net By placing the molecule in the active site of a protein, the simulation can predict the stability of the complex, identify key interacting amino acid residues, and calculate the binding free energy.

Key parameters analyzed in a typical MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or the protein-ligand complex over time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. researchgate.net

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed.

Interaction Energy: To calculate the strength of non-bonded interactions (van der Waals and electrostatic) between the molecule and its environment.

Below is an illustrative data table representing typical results from an MD simulation of a pyrazole derivative in a protein binding site.

Simulation ParameterValue/ObservationSignificance for this compound
RMSD of Ligand 1.5 ± 0.5 ÅIndicates stable binding within the active site.
RMSF of Benzyl Group HighSuggests conformational flexibility, which can be crucial for binding affinity.
Hydrogen Bonds 2 (with Asp, Gln)The amine group likely acts as a hydrogen bond donor, anchoring the molecule.
Interaction Energy -85 ± 10 kcal/molIndicates strong and favorable interactions with the protein target.

This table is a representative example based on typical findings for pyrazole derivatives and does not represent empirically measured data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a compound with its macroscopic properties, such as biological activity, solubility, or toxicity. shd-pub.org.rsresearchgate.net For this compound, QSPR models can be developed to predict various properties without the need for extensive experimental testing.

A QSPR study typically involves the following steps:

Data Collection: A dataset of compounds with known properties is compiled. For pyrazole derivatives, this could be a series of analogues with measured anti-inflammatory or anticancer activity. nih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. shd-pub.org.rsnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a QSPR model could predict its potential biological activity based on descriptors such as:

Molecular Weight (MW): A fundamental property influencing bioavailability.

LogP: A measure of lipophilicity, which affects cell membrane permeability.

Topological Polar Surface Area (TPSA): Related to the molecule's ability to form hydrogen bonds and its transport properties.

Number of Rotatable Bonds: An indicator of conformational flexibility.

A hypothetical QSPR model for predicting the anticancer activity (pIC50) of a series of pyrazole derivatives might look like the following equation:

pIC50 = 0.8 * LogP - 0.05 * TPSA + 0.3 * (Number of Aromatic Rings) + 2.5

This equation illustrates how different descriptors could contribute to the predicted activity.

The statistical quality of a QSPR model is assessed using several parameters, as shown in the table below.

Statistical ParameterTypical ValueDescription
R² (Coefficient of Determination) > 0.6The proportion of the variance in the dependent variable that is predictable from the independent variables.
Q² (Cross-validated R²) > 0.5A measure of the model's predictive ability, determined through cross-validation.
RMSE (Root Mean Square Error) LowThe standard deviation of the prediction errors.

This table presents typical statistical parameters for a valid QSPR model and does not represent a specific model for this compound.

By applying such validated QSPR models, researchers can estimate the properties of this compound and prioritize it for further experimental investigation. researchgate.net

Molecular Recognition and Interaction Principles of 3 Benzyl 1 Methyl 1h Pyrazol 5 Amine

Computational Modeling of Molecular Docking and Binding Affinities

Computational modeling, particularly molecular docking, is a powerful tool to predict the binding orientation and affinity of a ligand to a target receptor. In the context of 3-benzyl-1-methyl-1H-pyrazol-5-amine, while specific docking studies against a wide array of general chemical scaffolds are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on related pyrazole (B372694) derivatives.

Molecular docking simulations with pyrazole derivatives have been successfully employed to identify potential inhibitors for various protein targets, including kinases and proteasomes. nih.govnih.govresearchgate.net For instance, virtual screening of large libraries of pyrazole-containing compounds has led to the discovery of novel inhibitors for targets like the proteasome and cyclin-dependent kinase 8 (CDK8). acs.orgchemmethod.com These studies typically involve docking the pyrazole scaffold into the active site of the target protein and calculating a binding score or energy, which is indicative of the binding affinity. walshmedicalmedia.comnih.gov The binding energy of pyrazole derivatives in such studies can range from -7.14 kcal/mol to as high as -10.35 kJ/mol, depending on the target and the specific substitutions on the pyrazole ring. nih.gov

The predicted binding modes from these docking studies reveal key interactions that contribute to the binding affinity. For this compound, the benzyl (B1604629) group would be expected to form hydrophobic and π-stacking interactions within a binding pocket, the methyl group could contribute to van der Waals interactions, and the amine group at the 5-position is a potential hydrogen bond donor. The pyrazole ring itself can participate in various non-covalent interactions.

Table 1: Representative Binding Affinities of Pyrazole Derivatives from Docking Studies

Pyrazole Derivative Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interactions Noted
General Pyrazole Derivatives VEGFR-2 -10.09 (kJ/mol converted) Hydrogen bonding, van der Waals
General Pyrazole Derivatives Aurora A -8.57 (kJ/mol converted) Hydrogen bonding, van der Waals
General Pyrazole Derivatives CDK2 -10.35 (kJ/mol converted) Hydrogen bonding, van der Waals
Pyrazole-Carboxamides Carbonic Anhydrase I/II -9.3 / -8.5 Interactions with apolar residues

Note: The data in this table is derived from studies on various pyrazole derivatives and is intended to be illustrative of the binding affinities that can be achieved with this scaffold. Specific binding affinities for this compound would be target-dependent.

Chemoinformatic Approaches to Molecular Design and Virtual Screening

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the efficient analysis of large chemical datasets and the design of novel molecules with desired properties. For pyrazole derivatives, chemoinformatic approaches are widely used for virtual screening and lead optimization. chemmethod.comnih.govijpbs.com

Virtual Screening: Large virtual libraries of pyrazole derivatives can be screened against a biological target of interest using molecular docking and other computational methods. nih.govchemmethod.comnih.gov This approach allows for the rapid identification of potential hit compounds from vast chemical spaces, significantly reducing the time and cost associated with experimental screening. For example, a virtual screen of over 340,000 small molecules led to the identification of a novel pyrazole-scaffold proteasome inhibitor. acs.org Similarly, a screen of over 12,000 pyrazole compounds identified new inhibitors of CDK8. chemmethod.com

Molecular Design: Based on the structural information from docking studies and known structure-activity relationships, new derivatives of this compound can be designed to enhance binding affinity and selectivity. Chemoinformatic tools can be used to predict the physicochemical properties (e.g., solubility, lipophilicity) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these newly designed compounds, helping to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov

Biophysical Characterization of Molecular Associations (e.g., Isothermal Titration Calorimetry for binding thermodynamics, Surface Plasmon Resonance for kinetic binding)

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.gov A typical ITC experiment would involve titrating this compound into a solution containing a target molecule and measuring the resulting heat changes. This would yield the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data is crucial for understanding the driving forces of binding (whether it is enthalpy- or entropy-driven) and for optimizing lead compounds. For ITC studies, it is crucial that both the ligand and the macromolecule are in identical buffers to minimize heats of dilution. harvard.edumalvernpanalytical.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.govresearchgate.net In an SPR experiment, a target molecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The change in the refractive index at the surface upon binding is measured, providing data on the association rate (kon) and dissociation rate (koff) of the interaction. From these kinetic parameters, the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). SPR is a highly sensitive technique for characterizing the binding kinetics of small molecules to their targets. mdpi.com

Although specific ITC and SPR data for this compound are not available, these techniques are routinely applied to characterize the binding of small molecule inhibitors, including those with pyrazole scaffolds, to their biological targets. nih.govmdpi.com

Development of Structure-Activity Relationship (SAR) Models for Molecular Design Principles

The development of Structure-Activity Relationship (SAR) models is a cornerstone of medicinal chemistry, providing insights into how chemical structure influences biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to guide the design of more potent and selective compounds. nih.govnih.govjapsonline.comglobalresearchonline.netfrontiersin.org

For N-benzyl pyrazole derivatives, the nature and position of substituents on both the benzyl and pyrazole rings can significantly impact activity. nih.gov For instance, in a study on pyrazole-based inhibitors, the introduction of a benzyl moiety at the N1 position of the pyrazole was well-tolerated and did not significantly reduce inhibitory activity compared to the unsubstituted analog. nih.gov This suggests that the N-benzyl group can be a point for further modification to fine-tune the compound's properties.

SAR studies on related 1,3,5-substituted pyrazoles have shown that:

Substituents at the 3- and 5-positions: The nature of the groups at these positions is critical for activity. For example, in a series of pyrazole hydrazones, unsubstituted and N-methyl pyrazoles were more active than their more sterically hindered counterparts. nih.gov

Substituents on aromatic rings: The electronic properties of substituents on the benzyl ring can influence activity. Both electron-donating and electron-withdrawing groups have been shown to modulate the biological effects of pyrazole-containing compounds, and their optimal placement is target-dependent.

Table 2: General SAR Principles for N-Benzyl Pyrazole Derivatives

Structural Modification General Observation from Related Series Potential Implication for this compound
Substitution on the Benzyl Ring Can modulate activity and selectivity. Substituents on the benzyl ring could be explored to optimize interactions within the binding pocket.
Variation of the N1-substituent N-alkylation can be tolerated or even beneficial. The N1-methyl group is a key feature; its replacement could alter activity.
Modification of the 3-position The nature of the substituent is crucial for potency. The benzyl group at the 3-position is a major determinant of the compound's interaction profile.

Potential Applications in Chemical Science and Materials Research Non Clinical/medical

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 3-benzyl-1-methyl-1H-pyrazol-5-amine is well-suited for its use as a ligand in catalysis. The pyrazole (B372694) ring contains two adjacent nitrogen atoms, and the exocyclic amine at the C5 position provides an additional coordination site. This arrangement allows the molecule to act as a bidentate or potentially multidentate ligand, forming stable chelate complexes with a variety of transition metal ions.

Pyrazole-based ligands have been successfully employed in catalysts for oxidation reactions. For instance, copper and cobalt complexes with pyrazole-containing ligands have demonstrated notable catalytic activity in the oxidation of catechols and 2-aminophenol. The in-situ combination of pyrazole ligands with metal salts like Cu(CH₃COO)₂ or CoCl₂ has been shown to be effective, with the catalytic efficiency being significantly influenced by the solvent. It is plausible that this compound could form similar catalytically active centers. The electronic properties of the pyrazole ring and the steric bulk of the benzyl (B1604629) and methyl groups can be expected to modulate the coordination environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the

Future Directions and Emerging Research Avenues for 3 Benzyl 1 Methyl 1h Pyrazol 5 Amine Research

The landscape of heterocyclic chemistry is continually evolving, with the pyrazole (B372694) scaffold remaining a cornerstone of significant research interest due to its prevalence in pharmaceuticals and functional materials. researchgate.netnih.govnih.gov For a specific derivative like 3-benzyl-1-methyl-1H-pyrazol-5-amine, future research is poised to unlock new potentials by leveraging cutting-edge chemical methodologies and computational tools. The strategic placement of the amine, benzyl (B1604629), and methyl groups on the pyrazole core provides a versatile platform for innovative exploration. The N-1 methyl group blocks one site of reactivity and prevents tautomerism, while the 5-amino group serves as a key synthetic handle for further functionalization. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 3-benzyl-1-methyl-1H-pyrazol-5-amine?

  • Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-5-amine) with benzyl aldehyde derivatives under basic or solvent-free conditions to form an imine intermediate .

Reduction : The imine intermediate is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amine product.

Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures high purity .

  • Table 1 : Synthesis Method Comparison
StepMethod (Evidence)Key ConditionsYield
CondensationSolvent-free ( )0–5°C, triethylamine75–85%
ReductionNaBH₄ in ethanol ()Room temperature, 4–5 h70–80%

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Answer : A combination of spectral and analytical methods is required:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., benzyl protons at δ 5.02 ppm as singlet) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 206 [M+H]⁺ for related analogs) .
  • Infrared (IR) Spectroscopy : Amine N–H stretches (~3250 cm⁻¹) and carbonyl bands (if acylated derivatives) .
  • Elemental Analysis : Validates purity (>98% C, H, N content) .

Q. How can researchers assess the reactivity of this compound for functionalization?

  • Answer : Common reactions include:

  • Acylation : React with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane with triethylamine as a base to form amide derivatives .
  • Electrophilic Substitution : The pyrazole ring’s electron-rich positions (e.g., C-4) allow regioselective halogenation or nitration under mild conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring to enhance antimicrobial activity (see : MIC values vs. S. aureus).
  • Pharmacophore Modeling : Use docking studies to identify key interactions (e.g., hydrogen bonding with bacterial enzyme active sites) .
  • Table 2 : Bioactivity Data (Example Derivatives)
DerivativeSubstituentActivity (MIC, µg/mL)
9a ()3,5-Dinitrobenzamide2.5 (S. aureus)
9b ()3-Methoxybenzamide10.0 (E. coli)

Q. What computational strategies predict the physicochemical properties of this compound?

  • Answer :

  • DFT Calculations : Gaussian 03/09 models thermodynamic stability (heat of formation) and HOMO-LUMO gaps to assess reactivity .
  • Molecular Dynamics : Simulate solubility in polar solvents (e.g., DMSO) using COSMO-RS.

Q. How should researchers resolve contradictions in reported biological activity data for pyrazol-5-amine derivatives?

  • Answer :

Purity Validation : Cross-check with NIST-certified reference data (e.g., elemental analysis, NMR) to rule out impurities .

Assay Standardization : Compare MIC testing protocols (e.g., broth dilution vs. agar diffusion) across studies .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in microbial strains or cell lines.

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Answer :

  • Solvent-Free Condensation : Eliminates dichloromethane use, reducing waste (e.g., ’s one-pot method) .
  • Catalytic Recycling : Employ reusable catalysts (e.g., Amberlyst-15) for acylation steps to enhance atom economy.

Methodological Notes

  • Crystallography : For unambiguous structural confirmation, use single-crystal X-ray diffraction (SHELX suite) .
  • Stability Testing : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >170°C for related compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.